

A Comparative Analysis of the AM-4668 and Other FRC Climbing Mechanisms

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Compound of Interest

Compound Name: AM-4668

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In the competitive environment of the FIRST Robotics Competition (FRC), the end-game climbing phase is often a critical factor in determining match outcomes. Teams employ a variety of mechanisms to lift their robots, each with distinct advantages and disadvantages. This guide provides an objective comparison between a prominent commercial off-the-shelf (COTS) solution, the AndyMark **AM-4668** "Climber in a Box," and other common custom-built climbing mechanisms. The analysis is supported by representative performance data and standardized experimental protocols for evaluation.

It is important to note that while "**AM-4668**" can refer to other items outside of robotics, within the FRC community, it is the product code for AndyMark's 2 Stage Climber in a Box kit.^[1] This guide will focus exclusively on this robotic mechanism.

Key Climbing Mechanism Architectures

FRC teams primarily utilize one of the following architectures for their climbing systems:

- **Telescoping Tube Climbers:** These mechanisms consist of nested tubes, typically square aluminum, that extend linearly.^{[2][3]} They are commonly actuated by a winch and rope/strap system or a rack and pinion setup.^[4] The **AM-4668** is a COTS example of a winch-driven telescoping climber.^[5]
- **Elevator Climbers:** Often adapted from mechanisms designed to lift game pieces, elevators use stages of linear slides to extend vertically.^{[6][7][8][9]} They can be rigged in a "cascade"

fashion, where stages move simultaneously, or "continuous," where one stage extends fully before the next.[7][8]

- Rotating Arm Climbers: These climbers use one or more rotating arms to hook onto a bar and pull the robot up. This design can be simpler but often requires more chassis space and careful consideration of the robot's center of gravity.
- Scissor Lifts: While less common due to their mechanical complexity and weight, scissor lifts provide significant vertical extension in a compact starting package by unfolding a series of crossed members.[2]

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes typical performance metrics for each climbing mechanism. The data for the **AM-4668** is based on its product specifications and community testing, while data for custom designs are representative values that can vary significantly with specific team designs and resources.

Feature	AM-4668 (COTS Telescope)	Custom Telescope	Custom Elevator	Custom Rotating Arm
Avg. Climb Time (s)	5 - 10	4 - 12	6 - 15	3 - 8
Typical Weight (lbs)	10 - 15 (per side)	8 - 20 (per side)	20 - 40+	15 - 30
Design Complexity	Low	Medium	High	Medium
Manufacturing Load	Low (Assembly Only)[5]	Medium to High	High	Medium
Reliability	High (Tested Design)	Medium to High	Medium	Medium to High
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Cost Estimate	300 – 300– 400 (with motor)	\$200 - \$500+	\$300 - \$700+	\$150 - \$400
Packaging	Compact Vertical Footprint	Compact Vertical Footprint	Large Vertical Footprint	Requires Significant Swing Area

Experimental Protocols

To ensure objective evaluation of any climbing mechanism, teams should adopt standardized testing protocols.

Protocol 1: Time-to-Height Test

- Objective: To measure the maximum speed of the climber under full robot weight.
- Methodology:
 - Securely hang a competition-legal bar at the standard height for the given FRC season.

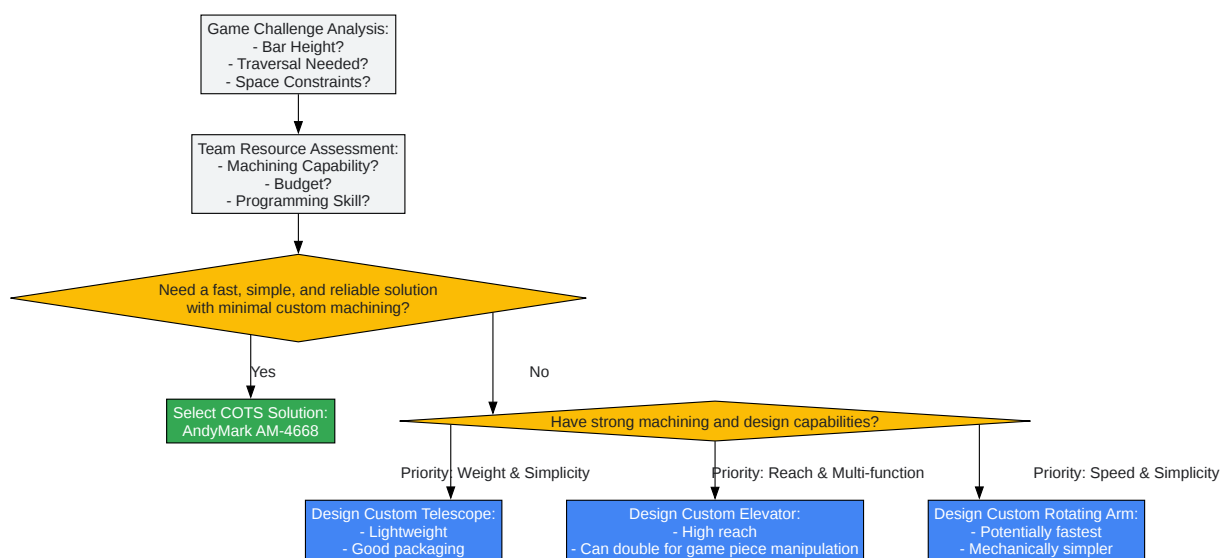
- Place a fully weighted robot (including battery and bumpers) in its starting position relative to the bar.
- On a start signal, deploy and actuate the climber to lift the robot until the bumpers are fully above the designated height marker.
- Record the time from actuation start to achieving the target height.
- Repeat the test 10 times, and calculate the mean and standard deviation of the climb time.

Protocol 2: Power Consumption and Durability Test

- Objective: To measure the electrical current draw and assess the mechanical durability of the climber system.
- Methodology:
 - Connect a power analyzer between the robot's power distribution system and the climber motor controller(s).
 - Perform the Time-to-Height test as described above, recording the peak current draw during the lift and the sustained current while holding the robot's weight.
 - Conduct a cycle test by performing 50 consecutive climbs with a 30-second rest period between each.
 - After the 50 cycles, perform a detailed inspection of all mechanical components (gearbox, bearings, structural members, fasteners) for signs of wear, deformation, or failure.

Logical Flow for Mechanism Selection

Choosing the right climbing mechanism depends on a team's resources, strategic priorities, and the specific game challenge. The following diagram illustrates a decision-making workflow for selecting a climber type.



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Caption: Decision workflow for FRC climber selection.

Conclusion

The AndyMark **AM-4668** "Climber in a Box" presents a highly reliable and low-effort solution ideal for teams with limited manufacturing resources or those wishing to focus design efforts on

other robot systems.[5] Its performance is competitive, offering a balance of speed, weight, and simplicity.

Custom-built mechanisms, while requiring significantly more design and manufacturing effort, offer higher optimization potential.[6][10] A custom telescoping climber can be made lighter than the **AM-4668**. Rotating arm climbers can achieve the fastest climb times if properly implemented. Elevators, though often heavier and more complex, are unparalleled when a single mechanism must perform both climbing and extensive game piece manipulation.[9][11]

The optimal choice depends on a thorough analysis of game strategy, robot architecture, and team capabilities. For many teams, the reliability and ease of implementation of a COTS solution like the **AM-4668** make it a strategically sound decision.

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